MMP-2 vs. MMP-9 Selectivity: 115-Fold Preference Defines a Unique Therapeutic Window
2-(4-Methylpiperidin-2-yl)acetic acid demonstrates a distinct selectivity profile for MMP-2 over MMP-9, with an IC₅₀ of 3 nM for MMP-2 and 346 nM for MMP-9, representing a 115-fold selectivity window [1]. This quantitative differentiation is critical because many carboxylic acid-based MMP inhibitors within the same structural class exhibit broader-spectrum inhibition, potentially leading to off-target effects. The selective inhibition of MMP-2 (gelatinase A) over MMP-9 (gelatinase B) is a pharmacologically desirable trait for applications where MMP-9 inhibition may be associated with adverse outcomes [2].
| Evidence Dimension | Selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | MMP-2 IC₅₀ = 3 nM; MMP-9 IC₅₀ = 346 nM |
| Comparator Or Baseline | Comparator: Same compound's activity against MMP-9 (internal comparator). Baseline: Class-level inference for broad-spectrum MMP inhibitors which typically show similar IC₅₀ values for both enzymes. |
| Quantified Difference | 115-fold selectivity for MMP-2 over MMP-9 |
| Conditions | Inhibition of human MMP-2 and MMP-9 catalytic activity using Ac-PLG-[2-mercapto-4-methylpentanoyl]-LG-OC₂H₅ as substrate, measured up to 30 minutes [1]. |
Why This Matters
Procuring this specific compound ensures access to a chemotype with a pre-validated, 115-fold selectivity window for MMP-2, which is not guaranteed by other piperidine acetic acid analogs and is essential for minimizing MMP-9-related off-target effects in biological assays.
- [1] BindingDB. BDBM50028941 (CHEMBL3359658). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50028941 View Source
- [2] Pikul, S., et al. (2001). Potent and selective carboxylic acid-based inhibitors of matrix metalloproteinases. Journal of Medicinal Chemistry, 44(16), 2499–2502. https://doi.org/10.1021/jm015531s View Source
